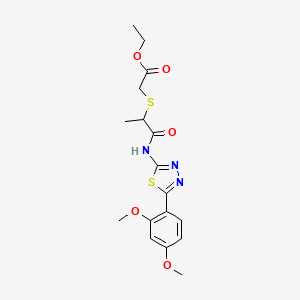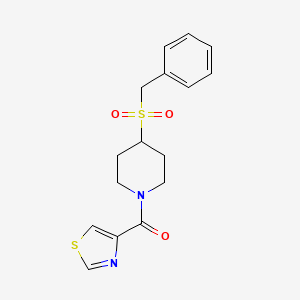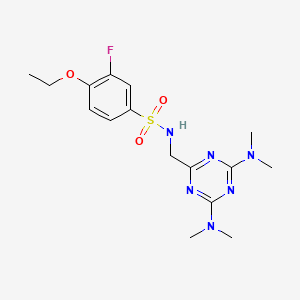
2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including cancer treatment, neurological disorders, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Flavouring Applications
- Flavouring Substance : A study focused on the safety evaluation of a similar compound (2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide) used as a flavouring substance. It found no adverse effects at certain doses, suggesting its safety as a flavouring agent in food applications (Younes et al., 2018).
Antitumor Properties
- Antitumor Evaluation : A compound derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated significant antiproliferative activity against various human cancer cell lines, indicating its potential in antitumor applications (Shams et al., 2010).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from a pyrazole-acetamide derivative exhibited significant antioxidant activity, suggesting their use in related applications (Chkirate et al., 2019).
Optoelectronic Properties
- Conducting Polymers : Research into thiazole-based polythiophenes, involving compounds with structural similarities, explored their optoelectronic properties, relevant in electronic and photonic devices (Camurlu & Guven, 2015).
Analgesic and Anti-inflammatory Agents
- Analgesic and Anti-inflammatory Activities : Studies on related compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed their potential as analgesic and anti-inflammatory agents (Nayak et al., 2014; Sunder & Maleraju, 2013).
Synthesis and Chemical Properties
- Chemical Synthesis : Various studies have focused on the synthesis of novel compounds and derivatives involving acetamides, demonstrating the chemical versatility and potential for creating diverse compounds for different applications (Raju et al., 2022; Jing, 2010).
Antimicrobial Activities
- Antimicrobial Dyes : Research into novel antimicrobial dyes based on systems like 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene highlighted their effectiveness against various microorganisms, suggesting their use in textile applications (Shams et al., 2011).
Crystal Structures
- Crystallography : Crystal structures of related C,N-disubstituted acetamides were studied, providing insights into molecular interactions and potential applications in materials science (Narayana et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces .
Biochemical Pathways
By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes .
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZRSCNEMQSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)



![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)